molecular formula C12H19NO6 B12997353 (2S,4S)-1-(tert-Butoxycarbonyl)-4-(methoxycarbonyl)pyrrolidine-2-carboxylic acid

(2S,4S)-1-(tert-Butoxycarbonyl)-4-(methoxycarbonyl)pyrrolidine-2-carboxylic acid

Cat. No.: B12997353
M. Wt: 273.28 g/mol
InChI Key: XNWGFGIBQNUHIM-YUMQZZPRSA-N
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Description

(2S,4S)-1-(tert-Butoxycarbonyl)-4-(methoxycarbonyl)pyrrolidine-2-carboxylic acid is a chiral compound that belongs to the class of pyrrolidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4S)-1-(tert-Butoxycarbonyl)-4-(methoxycarbonyl)pyrrolidine-2-carboxylic acid typically involves the protection of the amino group and the carboxyl group, followed by the introduction of the methoxycarbonyl group. One common method involves the use of tert-butoxycarbonyl (Boc) as a protecting group for the amino group. The reaction conditions often include the use of organic solvents such as dichloromethane and reagents like diisopropylcarbodiimide (DIC) for coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent reaction conditions ensures the consistent quality and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

(2S,4S)-1-(tert-Butoxycarbonyl)-4-(methoxycarbonyl)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxycarbonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohol derivatives.

Scientific Research Applications

(2S,4S)-1-(tert-Butoxycarbonyl)-4-(methoxycarbonyl)pyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: The compound is utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of (2S,4S)-1-(tert-Butoxycarbonyl)-4-(methoxycarbonyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structural configuration and the nature of the target enzyme. The pathways involved may include binding to the active site of the enzyme and altering its catalytic activity.

Comparison with Similar Compounds

Similar Compounds

  • (2S,4S)-1-(tert-Butoxycarbonyl)-4-(methoxycarbonyl)pyrrolidine-2-carboxylic acid can be compared with other pyrrolidine derivatives such as:
    • (2S,4S)-1-(tert-Butoxycarbonyl)-4-(hydroxycarbonyl)pyrrolidine-2-carboxylic acid
    • (2S,4S)-1-(tert-Butoxycarbonyl)-4-(aminocarbonyl)pyrrolidine-2-carboxylic acid

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and the presence of both tert-butoxycarbonyl and methoxycarbonyl groups. These features confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H19NO6

Molecular Weight

273.28 g/mol

IUPAC Name

(2S,4S)-4-methoxycarbonyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C12H19NO6/c1-12(2,3)19-11(17)13-6-7(10(16)18-4)5-8(13)9(14)15/h7-8H,5-6H2,1-4H3,(H,14,15)/t7-,8-/m0/s1

InChI Key

XNWGFGIBQNUHIM-YUMQZZPRSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)O)C(=O)OC

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)C(=O)OC

Origin of Product

United States

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